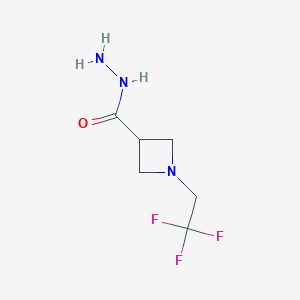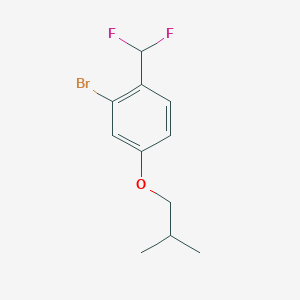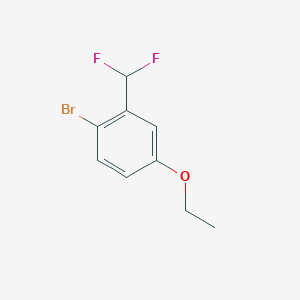
1-(Cyclopropylmethyl)azetidine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)azetidine-3-carbohydrazide is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropylmethyl)azetidine-3-carbohydrazide typically involves the formation of the azetidine ring followed by the introduction of the cyclopropylmethyl and carbohydrazide groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The reaction conditions often involve the use of strong bases or acids to facilitate ring closure . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent product quality .
Analyse Chemischer Reaktionen
1-(Cyclopropylmethyl)azetidine-3-carbohydrazide undergoes various chemical reactions due to the presence of reactive functional groups. Common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while reduction may produce azetidine-3-carbohydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)azetidine-3-carbohydrazide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)azetidine-3-carbohydrazide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The azetidine ring’s strain and the presence of the cyclopropylmethyl group contribute to its binding affinity and specificity . Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropylmethyl)azetidine-3-carbohydrazide can be compared with other azetidine derivatives and similar nitrogen-containing heterocycles:
Azetidine-3-carboxylic acid: Similar in structure but lacks the cyclopropylmethyl group, resulting in different reactivity and applications.
Aziridines: Three-membered nitrogen heterocycles with higher ring strain and different reactivity profiles compared to azetidines.
Pyrrolidines: Five-membered nitrogen heterocycles with less ring strain and different chemical properties.
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)azetidine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c9-10-8(12)7-4-11(5-7)3-6-1-2-6/h6-7H,1-5,9H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKTWBUPTCHGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC(C2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-(3-amino-3'-methoxy-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168078.png)
![Methyl 2-(3-amino-4'-methoxy-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8168096.png)












